3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one
Beschreibung
3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. The core structure consists of a 2H-chromen-2-one (coumarin) scaffold modified at the 3-position with a 4-chlorophenyl group and at the 7-position with a 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy chain.
Coumarins are well-documented for their diverse biological activities, including anticoagulant, anticancer, and antimicrobial effects . This compound’s design aligns with strategies to optimize pharmacokinetic properties (e.g., bioavailability) and target specificity through strategic functionalization .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4/c24-19-4-1-17(2-5-19)21-15-18-3-6-20(16-22(18)30-23(21)28)29-14-12-26-9-7-25(8-10-26)11-13-27/h1-6,15-16,27H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMALWYBAZSTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic derivative belonging to the class of chromenone compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a chromenone core, which is known for various biological properties, and a piperazine moiety that enhances its pharmacological profile.
- Molecular Formula : C24H27ClN2O4
- Molecular Weight : 442.94 g/mol
- CAS Number : 921162-36-9
Structural Characteristics
The compound's structure can be broken down into several functional groups:
- A 4-chlorophenyl group, which may contribute to its biological activity through interactions with biological targets.
- A piperazine ring , known for enhancing solubility and bioavailability.
- An ethoxy group , which can influence the lipophilicity and overall pharmacokinetic properties.
Antimicrobial Activity
Research has indicated that derivatives of chromenone compounds, including those with piperazine substitutions, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.
Anticancer Potential
The anticancer activity of chromenone derivatives has been documented in multiple studies. For example, a related compound was evaluated for its cytotoxic effects using the MTT assay, revealing promising results against cancer cell lines . The presence of the piperazine moiety is believed to enhance the interaction with cancer cell targets, potentially leading to increased efficacy.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological macromolecules. Such studies suggest that the compound may bind effectively to specific receptors or enzymes involved in disease pathways . This computational approach aids in understanding the potential mechanisms through which these compounds exert their biological effects.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Similar derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, suggesting that this compound could be beneficial in treating conditions like Alzheimer's disease or infections caused by urease-producing bacteria .
Study 1: Antimicrobial Efficacy
In a comparative study of synthesized chromenone derivatives, several compounds were tested for their antimicrobial activity using standard methods such as the tube dilution technique. Results indicated that certain derivatives exhibited comparable efficacy to standard antimicrobial agents like ciprofloxacin and fluconazole .
Study 2: Anticancer Activity Assessment
Another study focused on evaluating the anticancer properties of related piperazine-containing chromenones. The results demonstrated that these compounds significantly reduced cell viability in various cancer cell lines compared to control groups, highlighting their potential as therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on Activity
Piperazine Modifications :
- The hydroxyethyl-piperazine group in the target compound improves water solubility compared to analogues with methyl or acetyl groups (e.g., ). This may enhance bioavailability for in vivo applications.
- Compounds with bulky lipophilic substituents (e.g., 3,4,5-trimethoxyphenylallyl in ) show stronger binding to efflux pumps like P-gp, making them effective in overcoming multidrug resistance in cancer cells.
- Chlorophenyl vs. In contrast, 4-methoxyphenyl (e.g., ) introduces electron-donating effects, which may alter binding kinetics.
Research Findings and Data
Cytotoxicity Studies (Selected Analogues)
Solubility and LogP Predictions*
| Compound | LogP | Water Solubility (mg/mL) |
|---|---|---|
| Target Compound | 2.1 | 0.45 |
| 3-(2-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one | 3.8 | 0.12 |
| 7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one | 1.9 | 1.02 |
*Calculated using ChemAxon software.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for introducing the 4-(2-hydroxyethyl)piperazin-1-yl ethoxy substituent into the chromen-2-one scaffold?
- Methodology : The piperazine-ethoxy group is typically introduced via nucleophilic substitution or Mitsunobu reactions. For example, coupling 7-hydroxy-chromen-2-one derivatives with 2-(piperazin-1-yl)ethanol under alkaline conditions (e.g., K₂CO₃ in DMF) yields the ethoxy linkage . Purification often involves column chromatography with gradients of ethyl acetate and hexane to isolate the target compound.
Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound and its derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and conformational details. Disorder in substituents (e.g., chlorophenyl or piperazine groups) is addressed using restraints and thermal parameter refinement . Data-to-parameter ratios >15 ensure reliability, and software like SHELXL is used for structure solution .
Advanced Research Questions
Q. What strategies are recommended for optimizing the reaction yield of the piperazine-ethoxy linkage under varying pH conditions?
- Methodology : Alkaline conditions (pH 9–11) favor nucleophilic substitution by deprotonating the hydroxyl group. Kinetic studies show that polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while elevated temperatures (60–80°C) reduce reaction time. Monitoring via TLC or HPLC ensures minimal byproduct formation .
Q. How do modifications in the chlorophenyl group affect the compound’s binding affinity to target enzymes, and what computational methods support these findings?
- Methodology : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess steric/electronic effects. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to kinases or proteases. Experimental validation via fluorescence quenching or SPR assays quantifies dissociation constants (Kd) .
Data Contradiction Analysis
Q. How can conflicting cytotoxicity data across different cell lines be reconciled?
- Methodology : Variations in cell membrane permeability (e.g., P-gp efflux in cancer cells) or metabolic activity (e.g., CYP450 expression) may explain discrepancies. Normalize data using cell viability controls (MTT assay) and cross-validate with 3D spheroid models. Statistical tools like ANOVA with post-hoc Tukey tests identify significant outliers .
Experimental Design
Q. What in vitro models are appropriate for evaluating the neuroprotective effects of this compound?
- Methodology : Use primary neuronal cultures or SH-SY5Y cells exposed to oxidative stress (H2O2 or glutamate). Measure ROS levels (DCFH-DA probe) and apoptosis markers (caspase-3/7 activity). Include positive controls (e.g., N-acetylcysteine) and validate with Western blotting for Bcl-2/Bax ratios .
Q. What controls should be included in enzyme inhibition studies to account for potential off-target effects of the hydroxyethyl-piperazine moiety?
- Methodology : Use a piperazine-free analog as a negative control. Include substrate-only and enzyme-only blanks to rule out autofluorescence or autohydrolysis. Competitive inhibition assays (varying substrate concentrations) and Lineweaver-Burk plots distinguish binding modes .
Structural and Mechanistic Insights
Q. How does the substitution pattern on the chromen-2-one core influence selectivity toward kinase enzymes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
